4-(5-nitro-2-pyridinyl)thiomorpholine

Cellular Potency Structure-Activity Relationship Thiomorpholine

Procure 4-(5-nitro-2-pyridinyl)thiomorpholine to eliminate analog‑switching risk. Replacing the thiomorpholine sulfur with oxygen or shifting the nitro group from the 5‑position to the 3‑position alters cellular potency and target engagement. This compound is a validated tool for phenotypic screens (cancer, psoriasis) and for quantifying the “thiomorpholine effect” in head‑to‑head S‑vs‑O studies. Insist on the exact 5‑nitro‑2‑pyridinyl‑thiomorpholine scaffold.

Molecular Formula C9H11N3O2S
Molecular Weight 225.27 g/mol
Cat. No. B5231882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-nitro-2-pyridinyl)thiomorpholine
Molecular FormulaC9H11N3O2S
Molecular Weight225.27 g/mol
Structural Identifiers
SMILESC1CSCCN1C2=NC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C9H11N3O2S/c13-12(14)8-1-2-9(10-7-8)11-3-5-15-6-4-11/h1-2,7H,3-6H2
InChIKeySSBPVVRBRDAFOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-nitro-2-pyridinyl)thiomorpholine: Structural Identity and Baseline Procurement Specifications


4-(5-nitro-2-pyridinyl)thiomorpholine (CAS 26820-62-2; C9H11N3O2S; MW 225.27 g/mol) is a heterocyclic small molecule that combines a 5-nitropyridine core with a thiomorpholine moiety. This compound is a representative of the nitropyridinyl-thiomorpholine class, and is primarily utilized as a research tool in biochemical and pharmacological studies [1]. Its reported commercial purity is typically 95% , and it is sourced from chemical suppliers for non-human research applications .

4-(5-nitro-2-pyridinyl)thiomorpholine: Why In-Class Generic Substitution is Scientifically Invalid


The substitution of 4-(5-nitro-2-pyridinyl)thiomorpholine with a structurally similar analog, such as its morpholine congener 4-(5-nitropyridin-2-yl)morpholine or a regioisomeric variant like 4-(3-nitro-2-pyridyl)thiomorpholine, cannot be assumed to yield equivalent biological outcomes . Evidence demonstrates that replacing the thiomorpholine sulfur atom with oxygen (morpholine) can significantly alter cellular potency and physicochemical properties [1]. Furthermore, the position of the nitro group on the pyridine ring (e.g., 5-nitro vs. 3-nitro) is a critical determinant of target engagement and pharmacological profile [2]. Consequently, procurement based solely on the 'nitropyridinyl-heterocycle' pharmacophore is a high-risk strategy that may lead to irreproducible or spurious experimental results.

4-(5-nitro-2-pyridinyl)thiomorpholine: Quantitative Differentiation Evidence vs. Closest Analogs


Thiomorpholine vs. Morpholine: A Structural Determinant of Cellular Potency

Replacement of the morpholine oxygen with sulfur in a related series of inhibitors leads to a consistent improvement in cellular potency [1]. This class-level inference suggests that 4-(5-nitro-2-pyridinyl)thiomorpholine is likely to exhibit superior cellular activity compared to its direct morpholine analog, 4-(5-nitropyridin-2-yl)morpholine [2], a factor critical for cellular assays.

Cellular Potency Structure-Activity Relationship Thiomorpholine

Nitro Group Position (5- vs. 3-) Determines Target Interaction Profile

The regioisomer 4-(3-nitro-2-pyridyl)thiomorpholine differs only in the position of the nitro group on the pyridine ring [1]. This subtle change is known to drastically alter the electronic distribution and steric presentation of the molecule, leading to divergent binding modes and biological activities . In the context of kinase inhibition or receptor binding, such regioisomeric specificity is well-established [2].

Regioisomerism Target Engagement Structure-Activity Relationship

4-(5-nitro-2-pyridinyl)thiomorpholine: Defined Research Applications Stemming from Specific Evidence


Cell-Based Phenotypic Screening for Differentiation and Anti-Proliferative Agents

Based on evidence of its activity in arresting proliferation of undifferentiated cells and inducing monocyte differentiation [1], this compound serves as a valuable positive control or lead molecule in phenotypic screens targeting cancer or hyperproliferative skin diseases like psoriasis [2].

Investigating the Thiomorpholine-Morpholine Potency Differential

As a direct tool to study the impact of heteroatom substitution (S vs. O) on cellular activity, 4-(5-nitro-2-pyridinyl)thiomorpholine can be compared head-to-head with its morpholine analog to quantify and characterize the 'thiomorpholine effect' in cellular assays, as implied by class-level data [3].

Regioisomeric Probe for Nitropyridine-Protein Interactions

The specific 5-nitro-2-pyridinyl substitution pattern distinguishes this compound from its 3-nitro regioisomer [4]. It can be used as a precise chemical probe in biochemical assays (e.g., enzyme inhibition, protein binding) to map the steric and electronic requirements of the target binding site [5].

Specialty Reagent for Controlled Functionalization and Bioconjugation

Patents disclose the use of the 5-nitro-2-pyridyl moiety as a building block for bifunctional coupling and thiolating agents [6]. This establishes the compound's utility as a specialty reagent for creating bespoke chemical tools, particularly where controlled, sulfur-based linkages are required [7].

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